4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 851126-48-2
VCID: VC6501912
InChI: InChI=1S/C24H17ClN2O4S/c1-15-22(32-19-10-8-17(25)9-11-19)23(27(26-15)18-5-3-2-4-6-18)31-24(28)16-7-12-20-21(13-16)30-14-29-20/h2-13H,14H2,1H3
SMILES: CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Molecular Formula: C24H17ClN2O4S
Molecular Weight: 464.92

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate

CAS No.: 851126-48-2

Cat. No.: VC6501912

Molecular Formula: C24H17ClN2O4S

Molecular Weight: 464.92

* For research use only. Not for human or veterinary use.

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate - 851126-48-2

Specification

CAS No. 851126-48-2
Molecular Formula C24H17ClN2O4S
Molecular Weight 464.92
IUPAC Name [4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C24H17ClN2O4S/c1-15-22(32-19-10-8-17(25)9-11-19)23(27(26-15)18-5-3-2-4-6-18)31-24(28)16-7-12-20-21(13-16)30-14-29-20/h2-13H,14H2,1H3
Standard InChI Key WIFKDOXMZOLXJF-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Introduction

Synthesis of Related Compounds

The synthesis of compounds with similar structures often involves multi-step reactions. For instance, the synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves the reaction of appropriate pyrazole derivatives with chlorophenylthiol in the presence of a base . A similar approach could be applied to synthesize the target compound, potentially involving the esterification of the carboxylic acid group with the pyrazole derivative.

Structural Analysis

Structural analysis of related compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For example, the crystal structure of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine shows supramolecular interactions that contribute to its solid-state structure . Similar studies could provide insights into the molecular arrangement and intermolecular interactions of the target compound.

Biological Activity

Compounds with pyrazole and benzo[d] dioxole moieties have been explored for their biological activities, including anti-inflammatory and antimicrobial properties. For instance, derivatives of pyrazoles have shown potential as 5-lipoxygenase inhibitors . The incorporation of a chlorophenylthio group may enhance or modify these activities, but specific data on the target compound is not available.

Data Tables

CompoundMolecular FormulaCAS NumberBiological Activity
4-((4-Chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-olC18H14ClN2OS-Potential anti-inflammatory
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amineC17H15N3O2-Structural studies
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide--Anti-inflammatory potential

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator